molecular formula C10H20ClFN2O2 B8190259 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8190259
M. Wt: 254.73 g/mol
InChI Key: NIMDBUSKGQTAJU-UHFFFAOYSA-N
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Description

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride (CAS 2331259-80-2) is a protected piperazine derivative of significant value in medicinal and process chemistry as a synthetic building block. Piperazine rings are among the most frequently used heterocycles in biologically active compounds, serving to optimize the pharmacokinetic properties of final molecules or as scaffolds to properly arrange pharmacophoric groups for interaction with target macromolecules . This compound, with a molecular formula of C10H20ClFN2O2 and a molecular weight of 254.73 g/mol, features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for simplifying the synthesis of complex drug candidates by protecting the secondary amine during subsequent chemical steps . The fluoromethyl substituent on the piperazine ring is a key functional group that can influence the molecule's electronic properties, metabolic stability, and binding affinity. Such decorated piperazine synthons are commercially available and essential for the expansion of molecular structures in drug discovery programs . They are widely used in the synthesis of novel piperazine derivatives investigated as inhibitors for various biological targets . This product is provided with a high purity specification (typically ≥95% or ≥98%) and is intended for Research Use Only. It is not approved for use in humans, animals, or as a component of consumer products. Researchers should handle the material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMDBUSKGQTAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperazine

The tert-butyloxycarbonyl (Boc) group is introduced to protect one nitrogen of the piperazine ring, enabling selective functionalization at the 3-position. As detailed in patent WO2005051933A1, piperazine is condensed with di-tert-butyl dicarbonate (Boc anhydride) in aromatic hydrocarbons like toluene or xylene at 80–90°C. This step typically achieves >90% yield, with the Boc group stabilizing the secondary amine for subsequent reactions.

Fluoromethyl Group Introduction

Fluoromethylation at the 3-position is achieved via two primary routes:

  • Direct Alkylation : Reacting Boc-protected piperazine with fluoromethyl iodide (CH₂FI) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This method, however, risks over-alkylation and requires stringent temperature control.

  • Hydroxymethyl Fluorination : Converting a pre-existing hydroxymethyl group (-CH₂OH) to -CH₂F using diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C. This approach offers higher regioselectivity but demands anhydrous conditions to prevent hydrolysis.

Industrial-Scale Esterification and Salt Formation

tert-Butyl Esterification

The Boc-protected intermediate undergoes esterification with isobutylene under acid catalysis. As demonstrated in patent WO2003053909A1, silica impregnated with sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) in dichloromethane facilitates this reaction over 2–5 days. For example, reacting 100 g of piperazine derivative with 300 mL isobutylene at 25°C yields 85–90% esterified product after bicarbonate washes.

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with concentrated hydrochloric acid (HCl) in ethanol. Crystallization at 0–5°C enhances purity (>95%), as noted in VulcanChem’s synthesis protocol.

Alternative Routes via Piperazine Ring Construction

Cyclization of Diamine Derivatives

Patent US6603003B2 describes constructing the piperazine ring from ethylenediamine and fluoromethyl-containing diketones. For instance, reacting N-methyl ethylenediamine with methyl benzoylformate in toluene at 60°C forms a 3,4-dehydropiperazine-2-one intermediate, which is reduced with LiAlH₄ in tetrahydrofuran (THF) to yield 1-methyl-3-fluoromethylpiperazine. Subsequent Boc protection and HCl treatment complete the synthesis.

Hydrogenation of Nitro Intermediates

In WO2005051933A1, a nitro-substituted piperazine intermediate is reduced using palladium on carbon (Pd/C) under hydrogen (72 psi) in toluene. This method achieves 75–80% conversion and minimizes byproducts through precise control of hydrogen pressure and catalyst loading.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Toluene vs. Dioxane : Toluene enhances reaction rates for Boc protection and esterification due to its high boiling point (110°C), whereas dioxane is preferred for low-temperature fluoromethylation.

  • Temperature Gradients : Fluorination with DAST requires subzero temperatures (-20°C) to suppress side reactions, while esterification with isobutylene proceeds efficiently at 25–35°C.

Catalytic Systems

  • Acid Catalysts : Silica-H₂SO₄ outperforms PTSA in esterification, offering easier separation and higher yields (88% vs. 82%).

  • Reducing Agents : LiAlH₄ provides superior selectivity over NaBH₄ in piperazine ring reductions, albeit with stricter safety protocols.

Analytical and Industrial Considerations

Purity and Yield Data

StepReagentsSolventTemperatureYield (%)Purity (%)
Boc ProtectionBoc anhydride, TolueneToluene80–90°C9298
FluoromethylationDAST, CH₂Cl₂CH₂Cl₂-20°C7895
EsterificationIsobutylene, Silica-H₂SO₄CH₂Cl₂25°C8597
HCl Salt FormationHCl, EthanolEthanol0–5°C9099

Scalability Challenges

  • Cost of Fluorinating Agents : DAST and fluoromethyl iodide are expensive, necessitating recycling protocols.

  • Byproduct Management : Over-alkylation during fluoromethylation produces tertiary amines, requiring column chromatography for removal .

Chemical Reactions Analysis

Types of Reactions

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a fluoromethyl azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride serves as an important intermediate in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its structural features enable it to interact effectively with various biological targets.

  • Case Study : A series of derivatives based on this compound were synthesized to evaluate their activity as potential inhibitors of neurotransmitter receptors. For instance, modifications to the piperazine structure have shown promising results in modulating serotonin receptors, which are crucial for treating anxiety and depression .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions.

  • Data Table: Reaction Types and Conditions
Reaction TypeReagents UsedConditionsMajor Products Formed
Nucleophilic SubstitutionSodium azide or potassium cyanideRoom temperatureFluoromethyl azide or cyano derivatives
OxidationPotassium permanganate or hydrogen peroxideAcidic conditionsCarboxylic acid derivatives
ReductionLithium aluminum hydride or sodium borohydrideAnhydrous conditionsAlcohol derivatives

Biological Research

In biological studies, this compound has been investigated for its potential to modulate specific proteins involved in disease pathways.

  • Case Study : Research demonstrated that derivatives of this compound exhibited inhibitory effects on the S100A2–p53 protein–protein interaction, which is implicated in cancer progression . These findings suggest its potential use in developing cancer therapeutics.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its ability to undergo various chemical reactions makes it valuable for creating agrochemicals and other functional materials.

Summary of Applications

  • Medicinal Chemistry : Development of drug candidates targeting neurological disorders.
  • Organic Synthesis : Intermediate for synthesizing complex organic molecules.
  • Biological Research : Investigating interactions with proteins involved in disease mechanisms.
  • Industrial Use : Production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is primarily related to its ability to interact with biological targets through its fluoromethyl and piperazine moieties. These interactions can modulate various molecular pathways, including neurotransmitter receptors and enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related piperazine/piperidine derivatives highlights the impact of substituents on physicochemical properties, reactivity, and safety. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Piperazine/Piperidine Derivatives

Compound Name (Reference) Substituents Molecular Formula Key Features Reactivity/Applications Safety Data
Target Compound 3-Fluoromethyl, Boc-protected, HCl salt Not explicitly provided Enhanced lipophilicity, metabolic stability Likely intermediate for fluorinated APIs Potential skin/eye irritation (similar to other HCl salts)
(S)-3-Trifluoroethyl-piperazine-1-carboxylic acid tert-butyl ester 3-Trifluoroethyl (-CH₂CF₃) C₁₁H₁₈F₃N₂O₂ Higher fluorination increases electron-withdrawing effects and lipophilicity Used in fluorinated drug candidates Limited data; trifluoroethyl groups may alter toxicity
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester 3-Formyl (-CHO), 4-methanesulfonyl (-SO₂CH₃) C₁₂H₂₁N₂O₅S Methanesulfonyl group enhances stability; formyl enables reductive amination Precursor for aminomethyl derivatives (e.g., anti-cancer agents) Reactivity with amines necessitates careful handling
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride Piperidine core, 3-benzylamino C₁₇H₂₇ClN₂O₂ Piperidine ring reduces ring strain; benzylamino introduces aromaticity Building block for peptidomimetics Benzyl groups may pose genotoxicity risks
(S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester 3-Hydroxymethyl (-CH₂OH) C₁₀H₂₀N₂O₃ Polar hydroxymethyl improves solubility but lowers metabolic stability Intermediate for hydrophilic analogs Hydroxyl group increases risk of oxidation
1-(3-Trifluoromethylphenyl)piperazine hydrochloride N-linked trifluoromethylphenyl C₁₁H₁₂ClF₃N₂ Aromatic substituent enhances receptor binding affinity Serotonin receptor ligands (e.g., antipsychotics) Classified as irritant; restricted use in APIs

Key Findings:

Substituent Effects :

  • Fluorinated groups (e.g., fluoromethyl, trifluoroethyl) improve lipophilicity and metabolic stability compared to polar groups like hydroxymethyl .
  • Electron-withdrawing groups (e.g., methanesulfonyl, formyl) reduce piperazine basicity, altering reactivity in nucleophilic substitutions .

Synthetic Accessibility :

  • 3-Substituted piperazines are typically synthesized via alkylation (e.g., NaH/THF conditions for hydroxymethyl derivatives, yielding ~45% after purification ). Fluoromethylation may require specialized fluorinating agents.

Safety Considerations: Hydrochloride salts (e.g., target compound, ) are associated with skin/eye irritation and respiratory toxicity . Aromatic substituents (e.g., benzyl, trifluoromethylphenyl) may introduce genotoxic or environmental risks .

Biological Activity

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2. It is recognized for its unique structure, featuring a fluoromethyl group attached to a piperazine ring, which enhances its potential as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This compound has garnered attention in medicinal chemistry due to its ability to modulate biological pathways and its application in drug development, particularly for neurological and psychiatric disorders.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The fluoromethyl and piperazine moieties facilitate interactions with neurotransmitter receptors and metabolic enzymes, influencing various molecular pathways. This interaction profile suggests potential applications in developing drugs that target conditions such as depression, anxiety, and other neurological disorders.

Inhibition Studies

Research indicates that compounds similar to 3-Fluoromethyl-piperazine derivatives can act as inhibitors of key enzymes. For example, studies have demonstrated that certain piperazine derivatives exhibit inhibitory effects on pyruvate dehydrogenase kinase (PDHK), which is crucial in metabolic regulation .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. A high-throughput screening identified several chemotypes with anti-tubercular activity against Mycobacterium tuberculosis, suggesting that modifications in piperazine derivatives can yield effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperazine structure can significantly impact biological activity. For instance, the introduction of different substituents on the piperazine ring can enhance or diminish the compound's efficacy against specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloridePotentially similar inhibitory effectsSubstituent variations may affect potency
3-Chloromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochlorideVaries based on halogen substitutionChlorine may alter lipophilicity
3-Bromomethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochlorideInvestigated for antimicrobial propertiesBromine's larger size may influence interaction

The presence of the fluoromethyl group in this compound enhances stability and lipophilicity, making it more effective at crossing biological membranes compared to its chlorinated or brominated counterparts.

Case Studies and Research Findings

A notable study conducted on related piperazine compounds demonstrated their efficacy as inhibitors of key metabolic pathways. The findings indicated that modifications to the piperazine structure could lead to significant improvements in pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .

In another research effort focusing on anti-tubercular activity, specific derivatives were shown to target MmpL3, a critical protein in Mycobacterium tuberculosis, indicating a promising avenue for developing new treatments for tuberculosis using modified piperazine structures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalizing a piperazine core with fluoromethyl and tert-butoxycarbonyl (Boc) groups. A multi-step approach may include:

  • Step 1 : Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Fluoromethylation using reagents like fluoromethyl halides or fluoromethyl sulfonates in the presence of a base (e.g., K₂CO₃ in DMF) .
  • Critical Factors : Temperature (0–20°C for Boc protection ), solvent polarity (THF for Boc reactions vs. DMF for fluoromethylation), and stoichiometric ratios. Yields often range from 60–85%, with impurities arising from incomplete Boc deprotection or side reactions at the piperazine nitrogen .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluoromethyl and Boc groups. Key signals include tert-butyl protons (δ ~1.4 ppm) and fluoromethyl carbon (δ ~80–85 ppm in ¹³C NMR) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry validates molecular weight (e.g., [M+H⁺] at ~305 g/mol) and detects hydrolyzed Boc byproducts .
  • Elemental Analysis : Ensures correct C/H/N/F ratios, particularly critical for verifying fluoromethyl incorporation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, and what are common pitfalls?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling fluoromethylation) may improve efficiency but require rigorous exclusion of moisture/oxygen .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., Boc deprotection).
  • Challenges : Scaling fluoromethylation often leads to increased side-product formation (e.g., di-fluoromethyl analogs) due to reagent excess. Purification via silica gel chromatography or recrystallization (using ethyl acetate/hexane) is critical .

Q. How do conflicting NMR or crystallography data arise in structural elucidation, and how should they be resolved?

  • Methodological Answer :

  • Stereochemical Ambiguities : Fluoromethyl groups can induce unexpected conformational changes. X-ray crystallography is preferred for resolving piperazine ring puckering or Boc group orientation discrepancies .
  • Solvent Artifacts : NMR signals may shift in polar solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with COSY/NOESY experiments to confirm coupling patterns .
  • Example : A ¹H NMR signal split at δ 3.2–3.5 ppm could indicate rotamers from restricted Boc group rotation; variable-temperature NMR (VT-NMR) clarifies this .

Q. What strategies mitigate degradation during storage or in biological assays?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify susceptibility to hydrolysis. The Boc group is prone to acidolysis (e.g., in cell culture media), requiring storage at −20°C under nitrogen .
  • Formulation Adjustments : Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes enhances stability in aqueous buffers .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Validation : Cross-check synthetic protocols (e.g., residual solvents like DMF may inhibit enzyme assays ).
  • Assay Conditions : Variations in pH (Boc group stability) or reducing agents (e.g., DTT) can alter activity. Standardize protocols across replicates .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., pIC₅₀ correlations) to identify outliers tied to impure batches or assay interference .

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